N-(3,5-dichloro-4-methoxybenzyl)glycine
Description
N-(3,5-Dichloro-4-methoxybenzyl)glycine is a glycine derivative featuring a benzyl group substituted with two chlorine atoms at positions 3 and 5 and a methoxy group at position 2. The compound’s structure has been confirmed via advanced NMR techniques, including heteronuclear multiple bond correlation (HMBC), which validated the aromatic proton correlations and substituent positions .
Properties
Molecular Formula |
C10H11Cl2NO3 |
|---|---|
Molecular Weight |
264.102 |
IUPAC Name |
2-[(3,5-dichloro-4-methoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C10H11Cl2NO3/c1-16-10-7(11)2-6(3-8(10)12)4-13-5-9(14)15/h2-3,13H,4-5H2,1H3,(H,14,15) |
InChI Key |
PUSFNXHNNRLCBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Cl)CNCC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the N-Benzylglycine Family
Key structurally related compounds include:
| Compound Name | Substituents on Benzyl Group | Key Functional Groups |
|---|---|---|
| N-Benzylglycine (Nphe) | None (plain benzyl) | Glycine, unsubstituted aryl |
| N-(p-Chlorobenzyl)glycine (Npcb) | Para-chloro | Glycine, chloro-substituted |
| N-(p-Methoxybenzyl)glycine (Npmb) | Para-methoxy | Glycine, methoxy-substituted |
| N-(3,5-Dichloro-4-methoxybenzyl)glycine | 3,5-Dichloro, 4-methoxy | Glycine, dihalogenated, methoxy |
Key Observations :
- Substituent Effects: The target compound’s 3,5-dichloro and 4-methoxy substituents introduce steric hindrance and electronic effects distinct from simpler derivatives like Nphe or Npcb.
- Synthetic Complexity: Introducing multiple substituents (two chlorines and one methoxy) requires precise regioselective synthesis, increasing complexity compared to mono-substituted analogs like Npcb or Npmb .
Physicochemical Properties
- Solubility : The glycine moiety improves aqueous solubility relative to purely aromatic analogs like 3,5-D, which may lack polar groups for solvation .
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